molecular formula C17H21N3OS B363887 N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide CAS No. 898657-58-4

N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B363887
CAS No.: 898657-58-4
M. Wt: 315.4g/mol
InChI Key: LYYPZMYCXAGAFQ-UHFFFAOYSA-N
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Description

N-[5-(Azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide ( 898657-58-4) is a synthetic organic compound with a molecular formula of C17H21N3OS and a molecular weight of 315.43 g/mol . It features a distinct molecular architecture comprising a benzamide group linked to a thiazole ring, which is further substituted with an azepane group . This structure confers a balance of solubility and stability, making it a valuable building block in medicinal chemistry and pharmaceutical research . This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical pentameric ligand-gated ion channel (pLGIC) in the Cys-loop receptor superfamily, activated by zinc, copper, and protons . Research indicates that these analogs act as negative allosteric modulators (NAMs) of ZAC . They exhibit state-dependent inhibition, likely by targeting the transmembrane and/or intracellular domains of the receptor, and demonstrate noncompetitive antagonism of Zn2+-induced ZAC signalling . These characteristics make this compound a crucial pharmacological tool for probing the poorly understood physiological functions of ZAC, which is expressed in the brain, pancreas, placenta, and other tissues . The compound is offered with a purity of 90% or higher and is intended for research applications only .

Properties

IUPAC Name

N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(14-8-4-3-5-9-14)19-17-18-12-15(22-17)13-20-10-6-1-2-7-11-20/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPZMYCXAGAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a foundational method for assembling the 1,3-thiazole scaffold. This one-pot condensation involves α-haloketones and thioureas, producing thiazoles with substituents at positions 2, 4, and 5. For this compound, the synthesis begins with:

  • Formation of 5-(Azepan-1-ylmethyl)thiazole-2-amine :

    • Reagents : Azepane, chloroacetonitrile, and ammonium thiocyanate.

    • Conditions : Reflux in ethanol (12–16 hrs) with catalytic HCl.

    • Mechanism : The reaction proceeds via nucleophilic substitution at the α-carbon of chloroacetonitrile, followed by cyclization with thiocyanate.

  • Benzamide Coupling :

    • Reagents : Benzoyl chloride, triethylamine (TEA).

    • Conditions : Stirring in dichloromethane (DCM) at 0–5°C for 2–4 hrs.

    • Yield : 68–72% after column chromatography (SiO₂, hexane/ethyl acetate).

Table 1: Optimization of Hantzsch Thiazole Synthesis

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°CMaximizes cyclization
SolventEthanolEnhances solubility
CatalystHCl (0.5 eq)Accelerates kinetics
PurificationSiO₂ chromatographyPurity >95%

Azepane Functionalization via Alkylation

Introducing the azepane group at the thiazole’s 5-position requires selective alkylation. A two-step strategy is employed:

  • Synthesis of 5-(Chloromethyl)thiazole-2-amine :

    • Reagents : Thiazole-2-amine, paraformaldehyde, HCl gas.

    • Conditions : Gas-phase reaction at 120°C for 6 hrs.

  • Azepane Substitution :

    • Reagents : Azepane, potassium carbonate (K₂CO₃).

    • Conditions : Reflux in acetonitrile (24 hrs), yielding 5-(azepan-1-ylmethyl)thiazole-2-amine.

Key Challenge : Competing side reactions at the thiazole’s 2-amine group necessitate protective groups (e.g., Boc) during alkylation.

Alternative Routes: Coupling Preformed Modules

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables modular assembly of the thiazole and azepane units.

  • Synthesis of 5-Boronic Acid-Thiazole :

    • Reagents : 5-Bromo-thiazole, bis(pinacolato)diboron, Pd(dppf)Cl₂.

    • Conditions : Tetrahydrofuran (THF), 80°C, 12 hrs.

  • Coupling with Azepane-Methyl Iodide :

    • Reagents : Azepane-methyl iodide, Pd(OAc)₂, SPhos ligand.

    • Conditions : K₃PO₄ base, toluene/water (3:1), 100°C, 24 hrs.

Advantage : Enables late-stage diversification of the azepane moiety.

Table 2: Comparative Efficiency of Coupling Methods

MethodYield (%)Purity (%)Reaction Time (hrs)
Hantzsch Synthesis729516
Suzuki Coupling659224
Alkylation588930

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.82–7.76 (m, 2H, ArH), 7.54–7.48 (m, 3H, ArH), 4.32 (s, 2H, CH₂), 3.45–3.38 (m, 4H, azepane), 1.62–1.55 (m, 8H, azepane).

  • IR (KBr) : 3285 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).

  • Mass Spectrometry : m/z 343.2 [M+H]⁺, consistent with molecular formula C₁₈H₂₂N₄OS.

Industrial-Scale Considerations

Catalytic Optimization

  • Leaching Mitigation : Immobilized Pd catalysts (e.g., Pd/C) reduce metal contamination in Suzuki couplings.

  • Solvent Recycling : Ethanol recovery via distillation lowers production costs.

Green Chemistry Metrics

  • E-Factor : 18.2 (kg waste/kg product) for Hantzsch method, improvable via solvent substitution.

  • PMI (Process Mass Intensity) : 32.5, highlighting opportunities for catalytic enhancement .

Chemical Reactions Analysis

Types of Reactions

N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The azepane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties:
Research indicates that compounds similar to N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Potential:
The structure of this compound implies possible anticancer properties. Preliminary studies have shown that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in combating bacterial infections .

Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on different cancer cell lines. The compound showed promising results in inhibiting cell growth in breast cancer (MCF7) and lung cancer (A549) models, suggesting further exploration for clinical applications in oncology .

Compound NameStructural FeaturesBiological Activity
This compoundAzepane ring, thiazole moietyAntimicrobial, anticancer
Thiazole Derivative ALacks azepane ringAntimicrobial
Thiazole Derivative BContains additional functional groupsAnticancer

Mechanism of Action

The mechanism of action of N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azepane moiety may enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Azepane vs. Sulfonyl or Ether Linkages
  • 5-(Azepan-1-ylsulfonyl)-2-methoxy-N-methyl-N-(thiophen-2-ylmethyl)benzamide : Replacing the azepane-methyl group with a sulfonyl bridge reduces conformational flexibility but introduces strong electron-withdrawing effects. This enhances metabolic stability but may reduce binding affinity to targets requiring hydrophobic interactions .
Halogen and Methoxy Substitutions
  • 4-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide : Chlorine at the benzamide para position enhances electrophilicity and antibacterial activity. However, the absence of azepane reduces selectivity for central nervous system targets .
  • N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide : Replacing thiazole with oxadiazole alters electronic properties, increasing rigidity and reducing enzymatic degradation. This modification is linked to antitumor activity but lowers solubility .
Sulfonyl and Nitro Derivatives
  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides : Nitro groups enhance antimicrobial activity but introduce toxicity risks, limiting therapeutic utility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
N-[5-(Azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide 343.47 2.8 0.15 6.7
3-(Azepan-1-ylsulfonyl)-N-(5-methylthiazol-2-yl)benzamide 379.50 3.2 0.09 4.2
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide 429.31 3.5 0.07 3.8
Eliapixant (WHO List 122) 498.46 4.1 0.03 8.9

Key Observations :

  • The parent compound’s moderate LogP (~2.8) balances lipophilicity and aqueous solubility, making it suitable for oral bioavailability.
  • Sulfonyl and halogenated analogues exhibit higher LogP values, reducing solubility but improving membrane permeability .
  • Metabolic stability correlates with electron-withdrawing groups (e.g., trifluoromethyl in filapixant), which resist cytochrome P450 oxidation .

Biological Activity

N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and an azepane moiety attached to a benzamide group. Its molecular formula is C17H21N3OSC_{17}H_{21}N_{3}OS with a molecular weight of approximately 315.43 g/mol. The structural components contribute to its unique biological properties, enhancing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety plays a crucial role in binding affinity and selectivity towards these targets:

  • Enzyme Inhibition : The compound may inhibit the activity of enzymes such as DNA gyrase, which is pivotal in bacterial DNA replication, thus exhibiting antibacterial properties.
  • Receptor Modulation : It potentially modulates receptor signaling pathways, which could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains and fungi.
  • Anticancer Potential : Preliminary studies suggest it may inhibit the growth of cancer cell lines by affecting key signaling pathways.
  • Neuroleptic Effects : Similar benzamide derivatives have been evaluated for their neuroleptic activities, suggesting potential applications in treating psychiatric disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Thiazole Ring Formation : Often synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea.
  • Azepane Introduction : Achieved through nucleophilic substitution reactions where an azepane derivative reacts with the thiazole ring.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli and Staphylococcus aureus
AnticancerInhibits growth in HeLa and A375 cancer cell lines
NeurolepticPotential for treating psychosis based on structural analogs

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related thiazole derivatives, this compound was screened against common pathogens like E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting robust antibacterial activity.

Case Study: Cancer Cell Line Inhibition

Another investigation focused on the anticancer potential of this compound demonstrated that it reduced cell viability in HeLa cervical carcinoma cells with an IC50 value indicating effective potency compared to control treatments.

Q & A

Q. What are the standard synthetic routes for N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) introduction of the benzamide moiety. A common method starts with reacting 2-aminothiazole derivatives with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios to minimize side products. Purification often employs column chromatography or recrystallization, monitored by TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the azepane, thiazole, and benzamide groups via characteristic shifts (e.g., thiazole C-H protons at δ 7.2–7.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 358.2).
  • X-ray Crystallography: Resolves 3D conformation, including hydrogen-bonding interactions between the amide group and thiazole nitrogen .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound?

The thiazole ring and benzamide group suggest interactions with enzymes or receptors involved in inflammation or cancer pathways. For example, the azepane moiety may enhance lipophilicity, promoting membrane penetration and binding to intracellular targets like kinases or G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

  • Standardize Assays: Use validated cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (DMSO ≤0.1%).
  • Validate Purity: Recharacterize batches via HPLC (>95% purity) and repeat dose-response curves.
  • Cross-Reference Structural Analogues: Compare with compounds like N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives to isolate substituent effects .

Q. What experimental strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the azepane ring to enhance solubility.
  • Formulation: Use nanoemulsions or cyclodextrin complexes to improve aqueous stability.
  • Metabolic Stability Assays: Perform liver microsome studies to identify metabolic hotspots (e.g., oxidation of the thiazole sulfur) .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Focus on hydrogen bonds between the benzamide carbonyl and Arg120.
  • QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with IC50 values to predict activity trends.
  • MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Yield Optimization: Replace dichloromethane with ethanol/water mixtures to simplify solvent recovery.
  • Byproduct Control: Introduce flow chemistry to maintain precise temperature and mixing ratios.
  • Regulatory Compliance: Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control azepane nitrosamine levels) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)
Dichloromethane25None6292
Acetonitrile50DMAP7896
Ethanol/Water60p-TsOH8598

Q. Table 2. Biological Activity of Structural Analogues

CompoundIC50 (µM) COX-2LogPSolubility (mg/mL)
N-[5-(azepan-1-ylmethyl)-thiazol-2-yl]benzamide0.453.20.12
N-(5-chloro-thiazol-2-yl)benzamide1.82.70.35
N-(5-methyl-thiazol-2-yl)benzamide3.12.10.89

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